Cas no 1260815-70-0 (3-Bromo-5-chloro-1,8-naphthyridine)

3-Bromo-5-chloro-1,8-naphthyridine Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromo-5-chloro-1,8-naphthyridine
- 3-Bromo-5-chloro-1,8-phthyridine
- 1260815-70-0
- 1,8-Naphthyridine, 3-bromo-5-chloro-
- AS-50116
- SY120726
- MFCD13193560
- SCHEMBL10161488
- AKOS016000304
- CS-0443624
- DTXSID00728156
- O10967
-
- MDL: MFCD13193560
- Inchi: InChI=1S/C8H4BrClN2/c9-5-3-6-7(10)1-2-11-8(6)12-4-5/h1-4H
- InChI Key: OPXJJKLXVJZHSB-UHFFFAOYSA-N
- SMILES: C1=C(C2=C(N=C1)N=CC(=C2)Br)Cl
Computed Properties
- Exact Mass: 241.92464g/mol
- Monoisotopic Mass: 241.92464g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 25.8Ų
3-Bromo-5-chloro-1,8-naphthyridine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Inert atmosphere,2-8°C(BD231828)
3-Bromo-5-chloro-1,8-naphthyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A219008162-5g |
3-Bromo-5-chloro-1,8-naphthyridine |
1260815-70-0 | 95% | 5g |
$2918.30 | 2023-09-03 | |
Alichem | A219008162-25g |
3-Bromo-5-chloro-1,8-naphthyridine |
1260815-70-0 | 95% | 25g |
$6700.00 | 2023-09-03 | |
eNovation Chemicals LLC | Y1189435-1g |
3-Bromo-5-chloro-1,8-naphthyridine |
1260815-70-0 | 95% | 1g |
$1650 | 2024-07-20 | |
abcr | AB484979-100mg |
3-Bromo-5-chloro-1,8-naphthyridine; . |
1260815-70-0 | 100mg |
€456.40 | 2025-02-20 | ||
A2B Chem LLC | AA35278-250mg |
3-Bromo-5-chloro-1,8-naphthyridine |
1260815-70-0 | 95% | 250mg |
$524.00 | 2024-04-20 | |
Ambeed | A656260-1g |
3-Bromo-5-chloro-1,8-naphthyridine |
1260815-70-0 | 97% | 1g |
$1491.0 | 2024-04-25 | |
1PlusChem | 1P000RU6-250mg |
1,8-Naphthyridine, 3-bromo-5-chloro- |
1260815-70-0 | 95% | 250mg |
$608.00 | 2024-07-09 | |
1PlusChem | 1P000RU6-1g |
1,8-Naphthyridine, 3-bromo-5-chloro- |
1260815-70-0 | 95% | 1g |
$1438.00 | 2024-07-09 | |
Chemenu | CM141127-1g |
3-bromo-5-chloro-1,8-naphthyridine |
1260815-70-0 | 95% | 1g |
$*** | 2023-03-30 | |
abcr | AB484979-250 mg |
3-Bromo-5-chloro-1,8-naphthyridine; . |
1260815-70-0 | 250mg |
€844.20 | 2023-06-15 |
3-Bromo-5-chloro-1,8-naphthyridine Related Literature
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Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
Additional information on 3-Bromo-5-chloro-1,8-naphthyridine
Recent Advances in the Application of 3-Bromo-5-chloro-1,8-naphthyridine (CAS: 1260815-70-0) in Chemical Biology and Pharmaceutical Research
The compound 3-Bromo-5-chloro-1,8-naphthyridine (CAS: 1260815-70-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic compound, characterized by its naphthyridine core and halogen substituents, serves as a crucial building block in the synthesis of various biologically active molecules. Recent studies have highlighted its potential in targeting specific enzymes and receptors, making it a valuable tool for medicinal chemists.
One of the most notable applications of 3-Bromo-5-chloro-1,8-naphthyridine is its role as an intermediate in the synthesis of kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is often associated with cancer and other diseases. Researchers have successfully utilized this compound to develop novel inhibitors that exhibit high selectivity and potency against specific kinase targets. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy in the design of inhibitors targeting the PI3K/AKT/mTOR pathway, which is frequently implicated in oncology.
In addition to its use in kinase inhibitor development, 3-Bromo-5-chloro-1,8-naphthyridine has shown promise in the field of antimicrobial research. A recent investigation published in Bioorganic & Medicinal Chemistry Letters explored its incorporation into novel antibacterial agents. The study revealed that derivatives of this compound exhibited potent activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of both bromo and chloro substituents was found to enhance the compound's binding affinity to bacterial targets, thereby improving its therapeutic potential.
Furthermore, advancements in synthetic methodologies have enabled more efficient and scalable routes to produce 3-Bromo-5-chloro-1,8-naphthyridine. A 2022 paper in Organic Process Research & Development detailed a novel catalytic process that significantly reduces the number of synthetic steps while maintaining high yield and purity. This development is particularly important for large-scale pharmaceutical production, where cost-effectiveness and reproducibility are critical factors.
Looking ahead, the versatility of 3-Bromo-5-chloro-1,8-naphthyridine continues to inspire new research directions. Ongoing studies are exploring its potential in the development of fluorescent probes for cellular imaging, as well as its incorporation into metal-organic frameworks (MOFs) for drug delivery applications. With its unique chemical properties and broad applicability, this compound is poised to remain a focal point in chemical biology and pharmaceutical research for years to come.
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